Ac-DEVD-CHO

Descripción general

Descripción

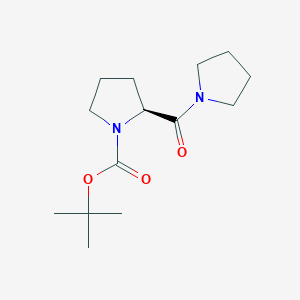

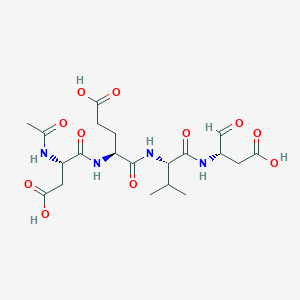

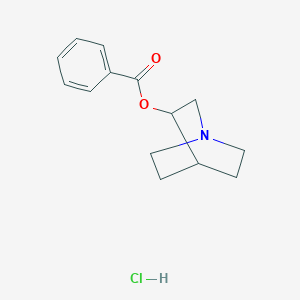

Ac-DEVD-CHO is a synthetic peptide aldehyde . It contains the PARP cleavage site DEVD, which is recognized by caspases . It is known to block PARP cleavage activity and inhibit caspase-3 and caspase-7 in a reversible manner . The inhibition is via the aldehyde group’s interaction with the active site cysteine of these caspases .

Molecular Structure Analysis

The chemical formula of Ac-DEVD-CHO is C20H30N4O11 . It is supplied as the trifluoroacetate salt of the molecule .Physical And Chemical Properties Analysis

Ac-DEVD-CHO has a molecular weight of 502.5 g/mol . The product is chemically stable under standard ambient conditions (room temperature) .Aplicaciones Científicas De Investigación

Ac-DEVD-CHO: A Comprehensive Analysis of Scientific Research Applications

Apoptosis Inhibition: Ac-DEVD-CHO serves as a competitive inhibitor for Caspase-3/7, key enzymes in the process of apoptosis. By inhibiting these caspases, Ac-DEVD-CHO can prevent programmed cell death, which is crucial in research areas like neurodegeneration, cancer, and autoimmune diseases where control of cell death is essential.

Caspase Activity Studies: Researchers utilize Ac-DEVD-CHO to study the activity of Caspase-3/7 in cells undergoing apoptosis. This allows for a deeper understanding of the apoptotic pathways and the role of caspases in cell death.

Neurodegenerative Disease Research: In neurodegenerative diseases like Alzheimer’s and Parkinson’s, inappropriate activation of apoptosis contributes to neuronal loss. Ac-DEVD-CHO is used to investigate the potential therapeutic effects of caspase inhibition in these conditions.

Cancer Treatment Research: Cancer cells often evade apoptosis, leading to uncontrolled growth. Ac-DEVD-CHO is applied in cancer research to explore strategies for reactivating apoptotic pathways in cancer cells as a treatment approach.

Autoimmune Disease Studies: Autoimmune diseases can result from either excessive cell death or insufficient apoptosis. Ac-DEVD-CHO aids in studying the balance of apoptosis in immune cells, potentially leading to new treatments for autoimmune conditions.

Developmental Biology: During development, apoptosis shapes tissues and organs. Ac-DEVD-CHO is used to study how inhibiting apoptosis affects development, providing insights into developmental disorders.

Cardiac Ischemia Research: Following ischemic injury, heart tissue undergoes apoptosis. Ac-DEVD-CHO helps researchers understand how caspase inhibition might protect cardiac cells during ischemia and improve recovery outcomes.

PARP Cleavage Site Analysis: Ac-DEVD-CHO contains the amino acid sequence of the PARP cleavage site, making it a valuable tool for studying PARP’s role in DNA repair and cell death .

Mecanismo De Acción

Target of Action

Ac-DEVD-CHO is a potent inhibitor of caspase-3 , a member of the caspase family of cysteine-dependent proteases . Caspase-3 plays a crucial role in the execution phase of cell apoptosis . It is also known to have a stronger selectivity for caspase-3 due to its Poly (ADP-ribose) polymerase (PARP) cleavage site .

Mode of Action

Ac-DEVD-CHO interacts with its target, caspase-3, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction prevents the cleavage of PARP, a key step in the execution of apoptosis . The inhibition is reversible, allowing the enzyme to regain its activity once the inhibitor is removed .

Biochemical Pathways

The primary biochemical pathway affected by Ac-DEVD-CHO is the apoptotic pathway . By inhibiting caspase-3, Ac-DEVD-CHO prevents the execution phase of apoptosis, thereby promoting cell survival . This can have significant effects on various biological processes, including cell proliferation and differentiation, and the inflammatory response .

Pharmacokinetics

It is known that the compound is typically administered directly to cell cultures in vitro . It is recommended that Ac-DEVD-CHO be added to the cell culture medium at least 10-30 minutes before the induction of apoptosis . The recommended concentration for inhibiting purified or crude extracts of caspase is 100nM .

Result of Action

The primary result of Ac-DEVD-CHO’s action is the inhibition of apoptosis . By preventing the activation of caspase-3, Ac-DEVD-CHO can block the execution phase of apoptosis, leading to increased cell survival . This can have significant implications in various disease states, including inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Action Environment

The action of Ac-DEVD-CHO can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . It is also important to note that the compound’s action can be influenced by the presence of other molecules in the cell culture medium, such as apoptosis-inducing agents

Safety and Hazards

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBVAPCONCILTL-MRHIQRDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937624 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-DEVD-CHO | |

CAS RN |

169332-60-9 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ac-DEVD-CHO interact with its target, caspase-3?

A1: Ac-DEVD-CHO acts as a substrate analogue for caspase-3. [] It binds to the active site of the enzyme and forms a covalent bond with the catalytic cysteine residue, irreversibly inhibiting its activity. [] This prevents the downstream cleavage of caspase substrates, ultimately inhibiting apoptosis. [, ]

Q2: What are the downstream effects of caspase-3 inhibition by Ac-DEVD-CHO?

A2: Inhibition of caspase-3 by Ac-DEVD-CHO prevents the characteristic morphological and biochemical changes associated with apoptosis, such as:

- Inhibition of DNA fragmentation [, , ]

- Prevention of nuclear condensation and fragmentation [, ]

- Suppression of phosphatidylserine externalization []

- Reduced cleavage of caspase substrates like PARP []

Q3: Can Ac-DEVD-CHO inhibit other caspases besides caspase-3?

A3: While Ac-DEVD-CHO is highly selective for caspase-3, studies show it can also inhibit other caspases, albeit with lower potency. For example, it has been shown to partially inhibit caspase-7, which is also involved in apoptosis execution. [, ]

Q4: Is caspase-3 inhibition always sufficient to prevent cell death?

A4: While Ac-DEVD-CHO effectively inhibits caspase-3-mediated apoptosis in many models, studies indicate that some cell types may undergo cell death through caspase-independent pathways. [, , ] In these cases, Ac-DEVD-CHO may delay but not completely prevent cell death. [, ]

Q5: What cell types and disease models have been studied with Ac-DEVD-CHO?

A5: Ac-DEVD-CHO has been widely used in research to investigate apoptosis in various cell types and disease models, including:

- Cancer: Human leukemia cells (HL-60, Jurkat) [, , ], human breast carcinoma cells (Bcap37) [, ], human gastric carcinoma cells (SGC-7901, MGC803) [, ]

- Neurological disorders: Rat models of focal cerebral ischemia [, , , ], neonatal rat models of hypoxic-ischemic brain injury [, ]

- Other: Rat lens epithelial cells [, , ], bovine coronary artery endothelial cells [], rat colon cells [], wheat microspores []

Q6: What are some examples of in vivo studies using Ac-DEVD-CHO?

A6: Several studies have demonstrated the protective effects of Ac-DEVD-CHO in animal models, for instance:

- Cerebral ischemia: Ac-DEVD-CHO reduced infarct size and improved neurological function in rat models of focal cerebral ischemia. [, ]

- Neonatal brain injury: Ac-DEVD-CHO decreased neuronal death and improved learning and memory in neonatal rats subjected to hypoxic-ischemic brain injury. [, ]

- Burn and blast injury: Ac-DEVD-CHO attenuated myocardial apoptosis and improved cardiac function in a rat model of combined burn and blast injury. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)

![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)